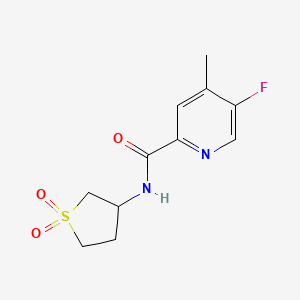

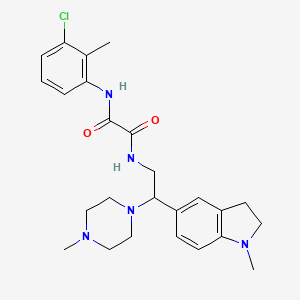

1-(3,4-Dimethoxyphenyl)-3-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

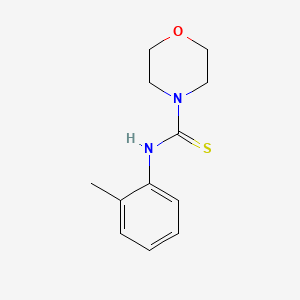

1-(3,4-Dimethoxyphenyl)-3-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, E-5842, and has been found to have a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

The synthesis of derivatives through reactions with various intermediates has been explored, demonstrating the compound's versatility in forming a wide variety of chemical structures. For instance, studies have reported on the preparation of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using related intermediates, highlighting the compound's role in synthesizing complex quinazoline derivatives through reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide (Phillips & Castle, 1980).

The creation of macrocyclic bis(ureas) based on diphenylurea illustrates the compound's utility in forming ligands for anion complexation, showcasing its application in the field of coordination chemistry and its potential for creating selective binding sites for ions (Kretschmer, Dittmann, & Beck, 2014).

Material Science and Corrosion Inhibition

- Research into the corrosion inhibition performance of related urea derivatives for mild steel in acidic conditions has revealed the compound's potential in protecting metals against corrosion. The findings suggest that derivatives can efficiently inhibit corrosion, indicating the compound's relevance in material science and engineering applications (Mistry, Patel, Patel, & Jauhari, 2011).

Analytical and Pharmaceutical Applications

The identification of metabolites and the investigation of transporter-mediated renal and hepatic excretion of these metabolites in novel pharmaceutical compounds underscore the compound's significance in drug metabolism studies. Such research is crucial for understanding the pharmacokinetics and safety profile of new drugs (Umehara et al., 2009).

Studies on the metabolism of P-glycoprotein inhibitors in rats using liquid chromatography/electrospray mass spectrometry highlight the compound's application in investigating drug interactions and metabolic pathways. This research aids in the development of more effective and safer therapeutic agents (Paek et al., 2006).

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3/c1-4-25-13-5-6-17-14-16(7-9-19(17)25)11-12-23-22(26)24-18-8-10-20(27-2)21(15-18)28-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFARPOAWHGROHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)NC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxyphenyl)-3-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2645060.png)

![8-oxo-N-tosyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2645062.png)

![Potassium 5-[(pyridin-3-yl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2645078.png)

![N-(3,5-dimethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2645079.png)